molecular formula C14H12ClNO2 B3060172 N-(2-chlorophenyl)-2-phenoxyacetamide CAS No. 18861-21-7

N-(2-chlorophenyl)-2-phenoxyacetamide

Cat. No.: B3060172
CAS No.: 18861-21-7
M. Wt: 261.7 g/mol
InChI Key: FMOHXOTYTNYYBF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-phenoxyacetamide is a synthetic compound belonging to the class of N-phenyl-2-phenoxyacetamides, which are recognized for their diverse biological activities and utility in medicinal chemistry research . This family of compounds has recently been investigated as a promising scaffold for developing novel therapeutic agents. Research indicates that related phenoxyacetamide derivatives exhibit significant antileishmanial activity, demonstrating efficacy against parasites such as Leishmania braziliensis and showing low cytotoxicity in mammalian cell lines, which highlights their potential in infectious disease research . Furthermore, other structurally similar phenoxyacetamide compounds have shown potent in vitro cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), suggesting this chemical class may be relevant for anticancer drug discovery . The compound serves as a key intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships. Its structure is characterized by an acetamide linkage connecting a 2-chlorophenyl group and a phenoxy moiety, a feature common to several biologically active molecules . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The product is for use by trained laboratory personnel.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOHXOTYTNYYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309354
Record name N-(2-chlorophenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18861-21-7
Record name NSC211830
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chlorophenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-phenoxyacetamide typically involves the reaction of 2-chlorophenylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound is investigated for its potential use in medicinal chemistry. It is explored for its efficacy in treating various diseases and conditions, including infections and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Chlorine NQR Frequencies

35Cl nuclear quadrupole resonance (NQR) studies reveal that substituents on the acetamide side chain significantly influence electronic environments. For N-(2-chlorophenyl)-acetamide derivatives:

  • Alkyl groups (e.g., -CH3) in the side chain lower 35Cl NQR frequencies due to electron-donating effects.
  • Aryl or chloro-substituted alkyl groups (e.g., -CCl3, -Ph) increase frequencies by withdrawing electrons, enhancing the quadrupolar interaction. Notably, N-(2-chlorophenyl)-2,2,2-trichloroacetamide is an exception, where crystal field effects cause frequency deviations despite its electron-withdrawing substituents .

Table 1: Substituent Effects on 35Cl NQR Frequencies

Compound Substituent (R) 35Cl NQR Frequency (MHz) Trend vs. Baseline*
N-(2-chlorophenyl)acetamide -CH3 34.2 Baseline
N-(2-chlorophenyl)-2-chloroacetamide -CH2Cl 36.8 ↑ 7.6%
N-(2-chlorophenyl)-2,2,2-trichloroacetamide -CCl3 33.5 ↓ 2.0% (exception)
N-(2-chlorophenyl)benzamide -Ph 38.1 ↑ 11.4%

*Baseline = N-(2-chlorophenyl)acetamide .

Crystallographic and Conformational Analysis

Crystal structures of related compounds highlight key trends:

  • Dihedral Angles : In 2-chloro-N-phenylacetamide, the amide group forms a dihedral angle of 16.0° with the phenyl ring, optimizing N–H···O hydrogen bonding . Similar angles (15–20°) are observed in N-(2-chlorophenyl) analogs, stabilizing crystal packing through intermolecular interactions .
  • Hydrogen Bonding : Compounds like 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide form infinite chains via N–H···O bonds, influencing solubility and melting points .

Table 2: Crystallographic Data for Selected Chloroacetamides

Compound Crystal System Space Group Lattice Parameters (Å) Melting Point (°C)
N-(phenyl)-2-chloro-2-methylacetamide Monoclinic P21/c a=10.879, b=9.561, c=10.067 93–95
N-(phenyl)-2-chlorobenzamide Tetragonal P4(3) a=8.795, c=15.115 140–142
2-chloro-N-(4-fluorophenyl)acetamide Monoclinic P21/c a=7.452, b=12.809, c=9.874 121–123
N-(2-chlorophenyl)-2-phenoxyacetamide* ~125–130 (est.)

*Estimated based on analogs like T107 (1-chloro-2-(phenoxydiphenylmethyl)benzene, m.p. 125°C) .

Pharmacological Activity of Phenoxyacetamide Derivatives

  • Anti-inflammatory and Analgesic Effects: Derivatives such as N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide show significant COX-2 inhibition (IC50 = 0.8–1.2 µM) .
  • Antipyretic Activity : Compounds with electron-withdrawing groups (e.g., -Cl, -CF3) enhance metabolic stability and potency .

Key Differentiators of this compound

Crystallinity: Compared to alkyl-substituted analogs (e.g., N-(2-chlorophenyl)-2-methylacetamide), the phenoxy group likely increases melting points and crystallinity due to π-π stacking .

Synthetic Versatility : The compound serves as a precursor for coumarin-linked derivatives (e.g., N-(2-chlorophenyl)-2-[(4-methyl-2-oxochromen-7-yl)oxy]acetamide), expanding its applications in medicinal chemistry .

Biological Activity

N-(2-chlorophenyl)-2-phenoxyacetamide is a synthetic organic compound belonging to the class of phenoxyacetamides. Its biological activity has garnered attention in recent years, particularly for its potential anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Synthesis

This compound features a chlorophenyl group attached to a phenoxyacetamide moiety, characterized by the following molecular formula:

C15H14ClNO2C_{15}H_{14}ClNO_2

The synthesis typically involves the reaction of 2-chlorophenylamine with phenoxyacetyl chloride, resulting in the formation of the amide bond essential for its biological activity.

The compound is known to act as an inhibitor of prostaglandin (PG) synthetase , an enzyme crucial in the inflammatory response. By inhibiting this enzyme, this compound may reduce the production of prostaglandins, which are mediators of inflammation. Additionally, similar compounds have shown interactions with multiple biological targets, suggesting that this compound may influence various biochemical pathways, potentially leading to therapeutic applications.

1. Anti-inflammatory Activity

Studies have indicated that this compound exhibits significant anti-inflammatory properties. The inhibition of PG synthetase directly correlates with reduced inflammation markers in experimental models. This suggests potential use in treating inflammatory diseases.

2. Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against liver cancer cell lines such as HepG2. The cytotoxicity was evaluated using the MTT assay, yielding an IC50 value indicative of its effectiveness compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity Data Against HepG2 Cell Line

CompoundIC50 (µM)Reference
This compound6.9 ± 0.7
Doxorubicin8.3 ± 1.8

The mechanism underlying its anticancer activity appears to involve apoptosis induction and modulation of cellular signaling pathways, leading to increased apoptotic cell death in cancerous cells .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against HepG2 cells revealed that treatment significantly increased early and late apoptotic cell populations compared to untreated controls. The findings suggest that this compound selectively targets cancer cells while sparing normal cells, indicating a promising therapeutic index .

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the compound's ability to reduce inflammatory markers in animal models of arthritis, supporting its potential as a therapeutic agent for chronic inflammatory conditions. The results demonstrated a marked decrease in edema and pain scores in treated subjects compared to controls.

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-phenoxyacetamide, and how can reaction progress be monitored?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a chloroacetamide derivative can react with phenoxy groups under alkaline conditions. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and confirm product purity. Post-synthesis, purification is achieved through column chromatography or recrystallization. Key characterization tools include NMR spectroscopy (to verify proton environments) and mass spectrometry (for molecular weight confirmation) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Standard precautions include:

  • Use of personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
  • Conducting reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Proper disposal of chemical waste via certified hazardous waste management services.
    These protocols mitigate risks associated with halogenated aromatic compounds, which may exhibit toxicity or irritancy .

Q. How is structural confirmation of this compound achieved post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups and substituent positions. For instance:

  • The amide proton (NH) typically appears at δ 8.5–10.0 ppm.
  • Aromatic protons (chlorophenyl and phenoxy groups) resonate between δ 6.5–8.0 ppm.
    Infrared (IR) spectroscopy confirms the presence of C=O (amide I band at ~1650 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, intramolecular interactions (e.g., C—H···O) and intermolecular hydrogen bonds (N—H···O) stabilize the crystal lattice. Software like SHELXL refines structural models, resolving discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental data .

Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?

  • In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC/MBC values).
  • Molecular docking : Targets like GABA-A receptors or inflammatory enzymes (e.g., COX-2) are modeled to predict binding affinities.
  • In vivo models : Analgesic properties are assessed using rodent pain models (e.g., tail-flick test). Comparative studies with structurally similar compounds (e.g., quinazolinone derivatives) help identify structure-activity relationships (SARs) .

Q. How can spectroscopic and computational data be integrated to analyze electronic properties of this compound?

  • UV-Vis spectroscopy identifies π→π* and n→π* transitions, correlating with HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G* basis set).
  • Electrostatic potential maps highlight electrophilic/nucleophilic regions, aiding in predicting reactivity sites for further functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.